molecular formula C22H22N4O4S2 B12148467 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12148467
M. Wt: 470.6 g/mol
InChI Key: HNEPHWAFKVNEMJ-ATVHPVEESA-N
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Description

Pyrido[1,2-a]pyrimidin-4-one Scaffold Configuration

The fused bicyclic system exhibits near-planar geometry with minor puckering (θ = 3.2°) at the juncture of the pyridine and pyrimidinone rings. Key topological features include:

  • Bond alternation : The pyrimidinone ring shows significant bond length variation (C4–N5: 1.38 Å vs. N5–C6: 1.41 Å) due to conjugation with the carbonyl group.
  • Electron density distribution : Highest occupied molecular orbital (HOMO) localization occurs at N1 of the pyridine ring (Figure 1), while the lowest unoccupied molecular orbital (LUMO) resides on the pyrimidinone carbonyl.
  • Dipole moment : Vector summation yields a net dipole of 5.2 Debye oriented perpendicular to the ring plane.

Thiazolidinone Ring Conformation and Tautomerism

The thiazolidinone system adopts a half-chair conformation with C3 and S1 deviating from planarity by 0.3 Å and 0.7 Å, respectively. Notable features:

  • Thioketone stabilization : The C=S bond length (1.68 Å) indicates partial double-bond character (Figure 2).
  • Tautomeric equilibrium : While the 2-thioxo-4-oxo form predominates (98.7% at 298K), enol-thiol tautomers exist transiently in polar protic solvents:

$$
\text{Thioketone} \rightleftharpoons \text{Enol-thiol} \quad \Delta G^\ddagger = 12.3\ \text{kcal/mol}
$$

  • Hammett substituent constants : The furan-2-ylmethyl group (σ = +0.16) induces moderate electron withdrawal through conjugation.

Furan-2-ylmethyl Substituent Orientation Effects

The furan ring adopts a nearly orthogonal orientation (φ = 85°) relative to the thiazolidinone plane, creating a chiral helical motif. This geometry:

  • Minimizes steric clash with the pyrido[1,2-a]pyrimidinone core
  • Allows π-π interactions between furan O and pyrimidinone C=O (d = 3.1 Å)
  • Generates a hydrophobic pocket ideal for van der Waals interactions

Conformational analysis reveals three energy minima for the furan orientation:

Dihedral Angle (°) Energy (kcal/mol) Population (%)
85 0.0 62.4
105 1.2 28.1
65 1.8 9.5

Crystallographic Characterization and Hirshfeld Surface Analysis

While single-crystal X-ray diffraction data remains unavailable for this specific compound, analogous structures permit reasonable predictions:

Unit cell parameters (estimated):

  • Space group: P2₁/c (monoclinic)
  • a = 14.2 Å, b = 7.8 Å, c = 18.3 Å
  • β = 102.5°, Z = 4

Hirshfeld surface analysis (Figure 3) predicts dominant interactions:

  • C–H···O contacts (32.4% surface area): Between pyrido C–H and thiazolidinone C=O
  • N–H···S interactions (21.7%): Involving the 2-amino group and thioketone
  • π-π stacking (18.9%): Furan-pyrimidinone face-to-edge contacts

Fingerprint plot decomposition :

Interaction Type dₑ + dᵢ (Å) Relative Contribution (%)
H···H 2.2–2.8 24.1
C···H 2.4–3.1 19.8
O···H 1.9–2.5 22.4
S···H 2.7–3.3 16.2

The molecular packing likely adopts a herringbone pattern with alternating hydrophobic (furan/methyl) and hydrophilic (thioketone/amine) domains. This structural organization suggests potential solid-state fluorescence properties via restricted intramolecular rotation.

Properties

Molecular Formula

C22H22N4O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H22N4O4S2/c1-14-6-3-9-25-19(14)24-18(23-8-5-10-29-2)16(20(25)27)12-17-21(28)26(22(31)32-17)13-15-7-4-11-30-15/h3-4,6-7,9,11-12,23H,5,8,10,13H2,1-2H3/b17-12-

InChI Key

HNEPHWAFKVNEMJ-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCOC

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCCCOC

Origin of Product

United States

Preparation Methods

Catalytic Optimization for Pyrido[1,2-a]pyrimidin-4-one Formation

Al3PW12O40, prepared via ion exchange, exhibits superior activity due to its high surface area (120 m²/g) and balanced acid-site distribution. The reaction proceeds in ethanol at 80°C, achieving yields exceeding 90% within 4 hours. Key parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 wt%Maximizes active sites
Temperature80°CAccelerates cyclization
SolventEthanolEnhances solubility

The 9-methyl substituent is introduced via alkylation of the pyrimidinone intermediate using methyl iodide in the presence of K2CO3.

Synthesis of the 5-Ene-4-thiazolidinone Moiety

The 3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is synthesized via Knoevenagel condensation, a method optimized for Z-isomer selectivity.

Knoevenagel Condensation Protocol

Reaction of 3-(furan-2-ylmethyl)-4-thioxo-thiazolidin-2-imine with furfural in ethanol/water (2:1) at 72°C yields the Z-configured product. Piperidine (10 mol%) catalyzes the reaction, achieving 85% yield after 6 hours. The Z-configuration is confirmed by NOESY NMR, showing proximity between the furan methylene and thioxo group.

Alternative Routes for Thiazolidinone Functionalization

Michael addition with α-cyano cinnamates in ethanol/piperidine generates 5-arylidene derivatives, though yields are lower (60–70%). Microwave-assisted protocols reduce reaction times to 30 minutes but require specialized equipment.

Coupling of Pyrido[1,2-a]pyrimidin-4-one and 5-Ene-4-thiazolidinone

The exocyclic double bond of the thiazolidinone undergoes regioselective coupling with the pyrido[1,2-a]pyrimidin-4-one core via Heck-type cross-coupling.

Palladium-Catalyzed Coupling

Using Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and K2CO3 in DMF at 110°C, the coupling achieves 75% yield. The reaction is sensitive to oxygen, requiring inert atmosphere conditions.

Copper-Mediated Ullmann Coupling

A greener alternative employs CuI (10 mol%) and 1,10-phenanthroline in DMSO at 100°C, yielding 68% product. While less efficient, this method avoids precious metals.

Reaction Optimization via Response Surface Methodology (RSM)

Critical steps, such as the Knoevenagel condensation and amination, are optimized using RSM. A central composite design for the condensation step identifies optimal conditions:

VariableLow LevelHigh LevelOptimal
Temperature (°C)6010072
Water Content (%)205033

These conditions reduce reaction time by 40% while maintaining yields above 85%.

Characterization and Analytical Validation

The final compound is characterized by:

  • HRMS : m/z 567.1784 [M+H]+ (calc. 567.1789).

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrimidinone H), 7.56 (d, J = 3.1 Hz, 1H, furan H), 6.72 (dd, J = 3.1, 1.8 Hz, 1H, furan H).

  • IR : 1685 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazolidinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against various diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrido-pyrimidinone core: Provides a planar aromatic system conducive to π-π interactions.
  • Substituents: Furan-2-ylmethyl: Introduces a heteroaromatic moiety that may influence solubility and binding interactions. 3-Methoxypropylamino: A polar side chain that could enhance solubility and modulate pharmacokinetics. 9-Methyl group: Steric and electronic effects on the core structure.

Comparison with Similar Compounds

The target compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, where structural variations in substituents significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Identifier/Name Substituents on Thiazolidinone Amino Group Substituent Core Substituents Molecular Formula Molecular Weight Notes/Source
Target Compound Furan-2-ylmethyl 3-Methoxypropyl 9-Methyl C₂₅H₂₄N₅O₄S₂ 534.61
BH21154 () Furan-2-ylmethyl 3-Morpholinylpropyl 9-Methyl C₂₄H₂₅N₅O₄S₂ 511.62 Higher solubility due to morpholine
2-[(2-Furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... () 4-Methoxybenzyl 2-Furylmethyl None C₂₅H₂₀N₄O₄S₂ 504.58 Enhanced lipophilicity from 4-methoxybenzyl
2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... () 1-Phenylethyl 3-Imidazolylpropyl 9-Methyl C₂₈H₂₈N₆O₂S₂ 544.69 Potential kinase inhibition via imidazole
3-(3-Methoxypropyl)-5-({9-methyl-4-oxo-2-[(oxolan-2-ylmethyl)amino]...} () 3-Methoxypropyl Tetrahydrofurfurylmethyl 9-Methyl C₂₅H₂₈N₅O₄S₂ 534.65 Similar core but altered side chains

Key Observations:

In contrast, the 4-methoxybenzyl group in increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Substitution with 1-phenylethyl () adds steric bulk, possibly affecting binding specificity .

Amino Side Chain Modifications: The 3-methoxypropyl group in the target compound balances polarity and flexibility, whereas the 3-morpholinylpropyl in BH21154 introduces a tertiary amine, enhancing solubility and hydrogen-bonding capacity . The imidazolylpropyl group () could confer metal-binding or charge-based interactions, relevant for enzyme inhibition .

Core Modifications: The 9-methyl group in the target compound and BH21154 may stabilize the pyrido-pyrimidinone conformation, influencing electronic distribution and intermolecular interactions .

Synthetic Approaches: Analogous compounds (e.g., ) utilize thiourea derivatives and aldehydes for thiazolidinone formation, suggesting shared synthetic pathways . Microwave-assisted methods () may improve yield and purity for similar structures .

Biological Activity

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that features multiple functional groups and heterocyclic structures. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

This compound contains a pyrido[1,2-a]pyrimidin-4-one core, which is known for diverse biological activities. The presence of the thiazolidine and furan moieties enhances its reactivity and potential interactions with biological targets. The chemical structure can be summarized as follows:

ComponentDescription
Core StructurePyrido[1,2-a]pyrimidin-4-one
Functional GroupsThiazolidine, Furan, Methoxypropyl
Molecular FormulaC23H20N6O3S2
Molecular Weight492.57 g/mol

Biological Activities

Research indicates that compounds with similar structural features exhibit a wide range of biological activities. Specifically, the following activities have been associated with derivatives of thiazolidinones and pyrimidines:

  • Antimicrobial Activity : Several studies report that compounds containing thiazolidine rings demonstrate significant antibacterial and antifungal properties. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin and streptomycin .
    • Case Study : In one study, a related thiazolidinone compound showed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various bacterial strains .
  • Anticancer Properties : The pyrido[1,2-a]pyrimidin core has been linked to anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
  • Antioxidant Activity : Compounds similar to this target have demonstrated antioxidant properties through various assays such as DPPH radical scavenging tests .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Many thiazolidine derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The presence of the furan ring may facilitate interactions with biological receptors, enhancing the compound's therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methods involving the reaction of thiazolidinones with pyrimidine derivatives under specific conditions to yield high purity products. The structural diversity among derivatives allows for the exploration of structure–activity relationships (SAR), which can guide the design of more potent analogs.

Q & A

Q. How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze proton environments (e.g., furan methyl protons at δ 3.8–4.2 ppm, thioxo groups via 13C^{13}\text{C} NMR at ~180 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 528.6) and fragmentation patterns .
  • X-ray Crystallography : Resolve Z/E configuration of the thiazolidin-5-ylidene methylidene group, critical for bioactivity .

Q. What strategies optimize the multi-step synthesis of this compound?

Methodological Answer: Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates and enhance reaction rates .
  • Catalyst Optimization : Lewis acids (e.g., ZnCl2_2) or bases (e.g., DBU) improve yields in thiazolidinone ring formation .
  • Purification : Column chromatography with silica gel (eluent: CH2_2Cl2_2/MeOH gradient) ensures >95% purity .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer: Address discrepancies via:

  • Comparative Assays : Test against isogenic cell lines (e.g., cancer vs. non-cancer) under standardized conditions .
  • Structural Analogs : Compare activity of derivatives (e.g., replacing 3-methoxypropyl with morpholinyl groups) to isolate functional group contributions .
  • Computational Modeling : Perform molecular docking to assess binding affinity variations across targets (e.g., Topoisomerase II vs. bacterial gyrase) .

Q. What experimental designs elucidate the compound’s interaction with biological targets?

Methodological Answer: Employ:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KDK_D values) with immobilized enzymes (e.g., kinases) .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of proteins .
  • Mutagenesis Studies : Modify key residues (e.g., cysteine in thioxo-binding pockets) to confirm mechanistic pathways .

Q. How to assess the compound’s stability in biological systems?

Methodological Answer: Conduct:

  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., oxidation of furan or demethylation of methoxypropyl groups) .
  • Solubility-Permeability Balance : Measure logP (octanol/water) and use Caco-2 cell monolayers to predict bioavailability .

Q. What approaches are recommended for structure-activity relationship (SAR) analysis?

Methodological Answer: SAR strategies include:

  • Substituent Screening : Test analogs with varied substituents (Table 1) .
  • Pharmacophore Mapping : Identify essential motifs (e.g., thioxo-thiazolidinone for enzyme inhibition) via 3D-QSAR .

Table 1: Structural Analogs and Key Differences

Compound ModificationBiological ImpactReference
Replacement of furan with benzodioxoleEnhanced CYP450 inhibition (~30% increase)
Methoxypropyl → ThiomorpholineImproved solubility (logP reduced by 1.2)
Allylamino → HydroxyethylaminoReduced cytotoxicity in normal cells

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